REACTION_CXSMILES
|
C[CH:2]([CH3:4])[O-:3].[Al+3].C[CH:7]([CH3:9])[O-:8].CC(C)[O-].C(O)(=O)CCCCCCCC.[C:25]([O-:44])(=[O:43])[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35]CCCCCCC.[K+]>>[C:2]1(=[O:3])[O:8][CH2:7][CH2:9][O:44][C:25](=[O:43])[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:4]1 |f:0.1.2.3,5.6|
|
Name
|
aluminum isopropoxide
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
|
Name
|
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC)(=O)O
|
Name
|
potassium stearate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[K+]
|
Name
|
poly(ethylene brassylate)
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 120° C.
|
Type
|
ADDITION
|
Details
|
the resulting mixed metal catalyst (1.7 weight percent)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCCCCCCCC(=O)OCCO1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |